1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol
Overview
Description
1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol is a useful research compound. Its molecular formula is C23H31FN2O2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives in Therapeutic Uses
Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the design of drugs across various therapeutic categories. It features prominently in antipsychotics, antihistamines, antidepressants, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and more. The structural modification of the piperazine nucleus significantly impacts the medicinal potential of resultant molecules. Piperazine-based drugs have been explored for their CNS activities, anticancer properties, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, antihistamine profiles, and in pain relief and imaging applications. The versatility of piperazine as a pharmacophore underscores its potential in drug discovery and the rationale for molecular designs incorporating this entity (Rathi et al., 2016).
Antimycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have demonstrated significant potential in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine-based compounds in addressing the global challenge of tuberculosis through the development of novel anti-TB molecules. The design and rationale behind these molecules, along with their structure-activity relationship (SAR), offer insights into creating safer, selective, and cost-effective antimycobacterial agents (Girase et al., 2020).
Pharmacophoric Groups in Antipsychotic Agents
Arylcycloalkylamines, including phenyl piperidines and piperazines, form critical pharmacophoric groups in antipsychotic drugs. The modification of arylalkyl substituents has been shown to enhance the potency and selectivity of binding affinity at D(2)-like receptors, indicating the structural importance of piperazine derivatives in developing antipsychotic medications. This area of research contributes to understanding the selectivity and potency determinants of such drugs at the molecular level (Sikazwe et al., 2009).
Properties
IUPAC Name |
3-(4-fluorophenoxy)-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2/c1-18(2)20-5-3-19(4-6-20)17-25-12-14-26(15-13-25)23(27)11-16-28-22-9-7-21(24)8-10-22/h3-10,18,23,27H,11-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRGUDCJQWGVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(CCOC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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